4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide
Description
This compound belongs to a class of pyrazolone derivatives featuring a cyclohexanecarboxamide moiety substituted with a butyl chain. The core structure includes the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a scaffold widely studied for its bioactivity, particularly in anticancer and antimicrobial contexts . Its synthesis likely involves coupling 4-aminoantipyrine derivatives with functionalized carboxylic acids, a strategy common to related structures .
Properties
IUPAC Name |
4-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-4-5-9-17-12-14-18(15-13-17)21(26)23-20-16(2)24(3)25(22(20)27)19-10-7-6-8-11-19/h6-8,10-11,17-18H,4-5,9,12-15H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJSNWVCDZUIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been reported that the compound was docked with ampicillin-ctx-m-15. This suggests that the compound may have potential interactions with bacterial proteins, possibly acting as an antimicrobial agent.
Mode of Action
The compound’s interaction with its targets involves binding interactions between the ligand and the targeted amino acids. The best binding score reported was -5.26 kcal/mol, indicating a strong interaction between the compound and its target. This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, a study mentioned a weak weight loss up to 120 °C for a similar compound, which could be ascribed to the evaporation of adsorbed water.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Pyrazolone Derivatives with Anticancer Activity: Compounds like (Z)-4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (IC50 = 30.68 µM) share the 1,5-dimethyl-3-oxo-2-phenyl core but lack the cyclohexanecarboxamide group. Instead, they incorporate imino or thioxo groups, which enhance planarity and hydrogen-bonding capacity . Key Difference: The butyl-cyclohexanecarboxamide in the target compound introduces steric bulk, likely reducing solubility compared to smaller substituents (e.g., methyl or phenyl groups) .
- Thiazolidinone and Thiourea Derivatives: describes compounds like 1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea, which form thiazolidin-4-ones via cyclocondensation. These derivatives feature sulfur-containing rings, which may improve metabolic stability but reduce bioavailability compared to carboxamide-based structures .
- Antipyrine/Pyridazinone Hybrids: Hybrids such as 6e–6h () integrate pyridazinone and piperazinyl groups. These hybrids exhibit dual hydrogen-bonding and π-π stacking capabilities due to their extended aromatic systems, contrasting with the aliphatic cyclohexane ring in the target compound .
Physicochemical Properties
<sup>*</sup>LogP estimated via fragment-based methods.
<sup>†</sup>Melting point inferred from structurally similar compounds in .
Crystallographic and Spectroscopic Features
- Hydrogen Bonding :
Analogous acetamides () form R2<sup>2</sup>(10) hydrogen-bonded dimers via N–H⋯O interactions, stabilizing crystal packing. The target compound’s butyl chain may disrupt such interactions, leading to less ordered crystalline phases . - NMR Data :
The 1,5-dimethyl-3-oxo-2-phenyl group produces characteristic signals at δ ~2.15 (CH3), 3.21 (NCH3), and 4.06 ppm (CH2) in <sup>1</sup>H-NMR, consistent across derivatives (). The cyclohexane carboxamide’s protons would appear at δ ~1.2–2.5 ppm, distinct from aromatic or thiazole protons in other analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)cyclohexanecarboxamide?
- Methodology :
- Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base to activate the carboxyl group of 4-butylcyclohexanecarboxylic acid. React with 4-aminoantipyrine derivatives under controlled temperatures (e.g., 273 K) to minimize side reactions. Purify via column chromatography and recrystallize from methylene chloride .
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via melting point analysis and NMR spectroscopy.
Q. How do crystallographic studies inform the structural conformation of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) reveals planar amide groups and non-coplanar aromatic rings due to steric repulsion. Dihedral angles between the pyrazolone ring and cyclohexane moiety (~64.8–80.7°) indicate significant torsional strain .
- Hydrogen bonding (N–H⋯O) forms dimeric R₂²(10) motifs, stabilizing the crystal lattice. Use software like SHELX or OLEX2 for refinement, ensuring data-to-parameter ratios >13 .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR, focusing on pyrazolone ring protons (δ 2.1–3.5 ppm for methyl groups) and cyclohexane carbons (δ 25–45 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H]⁺ peaks.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the pyrazolone ring influence the compound’s reactivity and bioactivity?
- Methodology :
- Compare derivatives with varying substituents (e.g., methyl, phenyl, sulfonamide) using structure-activity relationship (SAR) studies.
- Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites. Correlate with experimental results from kinetic assays .
- Example : Methyl groups at positions 1 and 5 enhance steric hindrance, reducing intermolecular interactions but increasing metabolic stability .
Q. What strategies resolve contradictions in reported biological activities of similar carboxamides?
- Methodology :
- Perform meta-analysis of data from in vitro assays (e.g., enzyme inhibition, cytotoxicity). Adjust for variables like solvent polarity (DMSO vs. aqueous buffers) and cell line specificity.
- Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .
- Case Study : Discrepancies in IC₅₀ values for antipyrine derivatives may arise from differences in assay pH or temperature .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology :
- Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic pathways.
- Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate logP (2.8–3.5) and blood-brain barrier permeability .
- Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .
Critical Analysis of Evidence
- Contradictions : Variations in dihedral angles (e.g., 48.45° vs. 56.33° in ) suggest conformational flexibility dependent on substituent bulk.
- Gaps : Limited data on in vivo toxicity and metabolic pathways necessitate further studies using rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
